molecular formula C13H13ClF3N3O2S2 B2675864 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797225-05-8

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2675864
CAS No.: 1797225-05-8
M. Wt: 399.83
InChI Key: FSQAXZIOBJVYEO-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene sulfonamide class, characterized by a sulfonamide group attached to a thiophene ring. The structure includes a pyrazole moiety substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) group at positions 5 and 3, respectively. The chloro substituent on the thiophene ring contributes to electronic and steric effects, which may influence solubility and biological activity.

Properties

IUPAC Name

5-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2S2/c14-11-3-4-12(23-11)24(21,22)18-5-6-20-9(8-1-2-8)7-10(19-20)13(15,16)17/h3-4,7-8,18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAXZIOBJVYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrazole ring or sulfur moiety, forming sulfoxides or sulfone derivatives.

  • Reduction: : Reduction reactions could target the sulfonamide or pyrazole functionalities.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the chloro position.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, organometallics.

Major Products Formed

  • Oxidized derivatives like sulfoxides and sulfones.

  • Reduced forms with modified functional groups.

  • Substituted products depending on the reagents used.

Scientific Research Applications

Antibacterial Properties

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide belongs to the sulfonamide class, recognized for their antibacterial effects. Its mechanism typically involves inhibition of bacterial folate synthesis. Research indicates that modifications in the structure can enhance efficacy against resistant strains.

Case Study:
A study evaluated its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest.

Case Study:
In vitro evaluations revealed that this compound exhibited cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with effective concentrations leading to significant reductions in cell viability .

Chemical Reactivity

This compound can undergo various chemical reactions:

  • Nucleophilic Substitution: Due to the presence of the sulfonamide group.
  • Acylation and Alkylation: Possible reactions with acylating agents to form amides or alkylating agents to form new derivatives .

Mechanism of Action

Similar Compounds

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(3-trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness: The unique combination of the chloro, cyclopropyl, and trifluoromethyl groups in the specified compound provides distinct physicochemical properties and biological activities not observed in other related structures.

Biological Activity

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological profile, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H14ClF3N4O2S
  • Molecular Weight : 368.8 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which play crucial roles in physiological processes.
  • Antimicrobial Activity : Compounds containing thiophene and pyrazole moieties have demonstrated antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of thiophene and pyrazole exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μg/mL
Escherichia coli0.030 μg/mL
Pseudomonas aeruginosa0.025 μg/mL

These results suggest that the compound may be effective against common pathogens, supporting its potential as an antibacterial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study evaluating similar pyrazole derivatives indicated that they could inhibit cancer cell proliferation in various cancer lines, including:

Cancer Cell Line IC50 Value (μM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A recent study explored the efficacy of thiophene derivatives against multidrug-resistant bacterial strains, demonstrating significant antibacterial effects comparable to standard antibiotics .
  • Anticancer Screening : In a screening of pyrazole derivatives against a panel of cancer cell lines, several compounds exhibited promising anticancer activity, leading to further development and optimization .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic and electrophilic reactions. Key transformations include:

Reaction TypeConditionsProductsKey Findings
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH) conditionsThiophene-2-sulfonic acid derivativesComplete hydrolysis occurs at 80–100°C, releasing NH₃/amine.
Alkylation Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃N-Alkylated sulfonamidesSteric hindrance from the pyrazole group reduces reaction rates by ~40% compared to simpler sulfonamides .
Acylation Acetyl chloride, pyridine catalystN-Acyl derivativesLimited reactivity due to electron-withdrawing trifluoromethyl group .

Pyrazole Ring Modifications

The 5-cyclopropyl-3-(trifluoromethyl)pyrazole core undergoes selective electrophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyrazole (yield: 65–72%) .

  • Halogenation : Br₂ in CCl₄ adds bromine to the pyrazole’s 4-position, but the trifluoromethyl group directs meta substitution (yield: 55%) .

Cross-Coupling Reactions

ReactionCatalystConditionsOutcome
Suzuki couplingPd(PPh₃)₄DMF/H₂O, 80°CForms biaryl derivatives at the pyrazole’s 4-position (yield: 60–68%) .
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosToluene, 110°CIntroduces aryl amines (yield: 50–55%) .

Thiophene Chlorine Reactivity

The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductEfficiency
Methoxide K₂CO₃, DMSO, 120°C5-Methoxy thiophene derivative85% conversion.
Amines Et₃N, DMF, 100°C5-Amino thiophene analogsPrimary amines yield 70–75%; secondary amines <50% .

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under standard conditions but can be modified via:

  • Radical reactions : Initiated by peroxides, forming CF₂Br derivatives (limited yield: 30–35%) .

  • Hydrolysis : Not observed below 200°C, confirming its inertness in biological systems .

Comparative Reactivity Table

Functional GroupReactionRate (Relative to Parent Compound)
SulfonamideHydrolysis1.0x
PyrazoleNitration0.7x
Thiophene-ClMethoxylation1.2x

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : Begacestat (5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide)
  • Structure : Shares the thiophene sulfonamide backbone but differs in the substituent at the sulfonamide nitrogen. Begacestat has a chiral trifluoromethyl-hydroxymethylpropyl group instead of the pyrazole-ethyl group.
  • Pharmacology : A gamma-secretase inhibitor (GSI-953) developed for Alzheimer’s disease. Phase II trials demonstrated moderate efficacy but were discontinued due to toxicity concerns .
  • Key Differences : The absence of a pyrazole ring in Begacestat reduces steric bulk but may limit interactions with hydrophobic enzyme pockets.
Compound B : 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
  • Structure : Replaces the chloro group with bromine on the thiophene ring and substitutes the pyrazole-ethyl group with a triazole-(3-chlorobenzyl) moiety.
  • Properties: Bromine increases molecular weight (MW: ~391.7 vs. ~385 for the target compound) and lipophilicity (clogP ~3.2 vs. ~2.8).
Compound C : 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • Structure : Features a naphthalene sulfonamide group instead of thiophene sulfonamide. The pyrazole ring is substituted with bromine and a chloropyridine group.
  • Synthesis: Prepared via NaH-mediated coupling in THF, contrasting with the target compound’s likely SN2 or Mitsunobu reactions .
  • Activity : Demonstrated kinase inhibition in preliminary studies, suggesting divergent biological targets compared to the thiophene-based compounds.

Comparative Data Table

Property Target Compound Begacestat Compound B Compound C
Molecular Weight ~385 (estimated) 391.70 391.7 (reported) ~650 (estimated)
Key Substituents Cl, CF₃, cyclopropyl Cl, CF₃, hydroxymethylpropyl Br, triazole-chlorobenzyl Br, naphthalene, chloropyridine
Biological Target Hypothesized: Enzymes (e.g., CA) Gamma-secretase Undisclosed Kinases
Solubility (logS) ~-4.1 (predicted) ~-3.8 ~-3.5 ~-5.2

Research Findings and Trends

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in both the target compound and Begacestat enhances metabolic stability by resisting oxidative degradation .
  • Ring Systems : Pyrazole (target compound) vs. triazole (Compound B) alters π-π stacking and hydrogen-bonding interactions. Pyrazole’s smaller size may improve membrane permeability.
  • Clinical Relevance : Begacestat’s failure in trials highlights the importance of balancing potency and toxicity in sulfonamide-based therapeutics—a consideration for the target compound’s development .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction intermediates be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Cyclopropyl and trifluoromethyl groups can be introduced via cyclocondensation of hydrazines with β-keto esters or via cyclopropanation of alkenes (e.g., using diazo reagents) under controlled conditions. For example, describes a pyrazole synthesis using THF as a solvent and low-temperature (0–5°C) reactions to stabilize intermediates .

Thiophene-Sulfonamide Linkage : Sulfonamide formation often employs chlorosulfonation of thiophene derivatives followed by nucleophilic substitution with amines. highlights thiophene functionalization using POCl₃ under reflux (90°C) to activate reactive sites .

Intermediate Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) is effective for isolating intermediates, as noted in , which emphasizes pH adjustment (8–9) to precipitate products .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for validating the cyclopropyl and trifluoromethyl spatial arrangement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Diagnostic signals include thiophene protons (δ 6.8–7.2 ppm), sulfonamide NH (δ 10–11 ppm), and cyclopropyl carbons (δ 8–12 ppm for C-CF₃).
    • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., reports exact masses for trifluoromethylated analogs) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the biological impact of the trifluoromethyl and cyclopropyl substituents?

Methodological Answer:

Analog Synthesis : Replace cyclopropyl with other alkyl/aryl groups (e.g., methyl, phenyl) and trifluoromethyl with CF₂H or Cl to assess steric/electronic effects. and demonstrate substituent-dependent bioactivity in pyrazole derivatives .

Biological Assays :

  • Enzyme Inhibition : Screen against kinases or sulfotransferases, given the sulfonamide moiety’s role in enzyme binding.
  • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability, as trifluoromethyl groups influence lipophilicity .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide-pyrazole hybrids?

Methodological Answer:

  • Variable Analysis :
    • pH Dependence : shows antimicrobial activity of sulfonamide derivatives can vary with pH due to protonation states affecting solubility .
    • Purity : HPLC-MS (≥95% purity) is essential to exclude impurities contributing to false positives/negatives (e.g., uses recrystallization to ensure purity) .
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate structural effects from methodological variability.

Advanced: What computational approaches are recommended to predict the metabolic stability of this compound?

Methodological Answer:

In Silico Tools :

  • CYP450 Metabolism Prediction : Use ADMET Predictor or MetaCore to identify potential oxidation sites (e.g., cyclopropyl ring opening or sulfonamide cleavage).
  • Metabolite Identification : Combine molecular dynamics simulations (e.g., GROMACS) with LC-MS/MS fragmentation patterns .

Experimental Validation : Microsomal incubation (human liver microsomes) followed by UPLC-QTOF analysis confirms predicted metabolites .

Advanced: How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Parameters :
    • Catalyst Screening : uses stoichiometric control (e.g., 1:1 molar ratio of amine to sulfonyl chloride) to minimize side reactions .
    • Solvent Optimization : Replace THF with DMF for higher solubility of intermediates at elevated temperatures ( ) .
  • Continuous Flow Chemistry : Implement tubular reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation and yield .

Table 1: Key Synthetic and Analytical Parameters from Evidence

ParameterMethod/ValueEvidence Source
Cyclopropanation SolventTHF, 0–5°C
Sulfonamide PurificationDMSO/water recrystallization
X-ray CrystallographyBond length resolution (Å)
Bioactivity pH DependencepH 6–8 for optimal antimicrobial activity

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